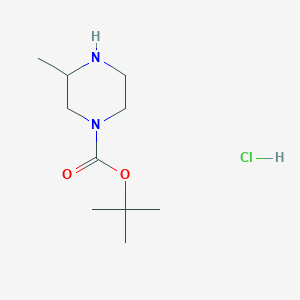

1-Boc-3-Methylpiperazine hydrochloride

Description

Significance of Piperazine (B1678402) Scaffolds in Organic Synthesis and Medicinal Chemistry Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its frequent appearance in the structure of a wide range of clinically used drugs. spacefrontiers.orgnih.gov The significance of the piperazine moiety is due to a combination of its unique physicochemical and structural properties. tandfonline.com Its presence in a molecule can favorably modulate pharmacokinetic properties, such as improving aqueous solubility and oral bioavailability. tandfonline.comresearchgate.net The two nitrogen atoms provide handles for chemical modification, allowing for the attachment of various substituents to tune the biological activity and properties of the final compound. nbinno.com

The piperazine scaffold's conformational flexibility and basicity are key characteristics that medicinal chemists exploit. tandfonline.com This versatility allows piperazine-containing molecules to interact with a diverse array of biological targets, leading to their use in drugs for various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. nih.govbenthamdirect.comnih.gov As a result, piperazine derivatives are indispensable components in the design and development of new therapeutic agents. spacefrontiers.orgresearchgate.net

| Drug Name | Therapeutic Class | Brief Description |

|---|---|---|

| Imatinib | Anticancer (Kinase Inhibitor) | Used to treat certain types of cancer, most notably chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). |

| Ciprofloxacin | Antibiotic | A broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. researchgate.net |

| Vortioxetine | Antidepressant | A multimodal antidepressant used for the treatment of major depressive disorder. nih.gov |

| Cetirizine | Antihistamine | A second-generation antihistamine used to relieve allergy symptoms such as hay fever and hives. |

| Sildenafil | Erectile Dysfunction Agent | Used to treat erectile dysfunction and pulmonary arterial hypertension. |

Overview of 1-Boc-3-Methylpiperazine Hydrochloride as a Versatile Chiral Synthetic Intermediate

This compound is a specialized derivative of piperazine that serves as a highly versatile chiral building block in organic synthesis. chemimpex.com The key features of this molecule contribute to its utility:

The Boc Group (tert-Butoxycarbonyl): This is a common protecting group for one of the nitrogen atoms of the piperazine ring. biosynce.com It deactivates this nitrogen, preventing it from reacting, which allows chemists to selectively perform reactions on the other, unprotected nitrogen atom. The Boc group is stable under many reaction conditions but can be easily removed when desired.

The Methyl Group: The methyl group at the 3-position introduces a stereocenter, meaning the compound exists as two non-superimposable mirror images (enantiomers). chemimpex.com Access to enantiomerically pure forms, such as (S)-1-Boc-3-methylpiperazine, is crucial for synthesizing chiral drugs, where often only one enantiomer provides the desired therapeutic effect. researchgate.netresearchgate.net

The Hydrochloride Salt: The compound is typically supplied as a hydrochloride salt, which enhances its stability and makes the solid easier to handle compared to the free base form.

This combination of features makes this compound an important precursor for creating complex, stereochemically-defined molecules. scbt.com Its application is particularly prominent in the synthesis of novel pharmaceutical candidates where precise control over the three-dimensional structure is essential for target binding and efficacy. rsc.org

| Target Molecule Class | Therapeutic Area | Reference |

|---|---|---|

| CCR5 Antagonists | Anti-HIV-1 | sigmaaldrich.com |

| Opioid Receptor Antagonists | Pain Management, Addiction | sigmaaldrich.com |

| Human Growth Hormone Secretagogue Receptor Antagonists | Obesity Treatment | sigmaaldrich.com |

| Fatty Acid Oxidation Inhibitors | Metabolic Disorders | sigmaaldrich.com |

Rationale and Scope of Academic Investigations into the Compound

The primary rationale for academic and industrial investigations into this compound is its role as a key intermediate for the enantioselective synthesis of new chemical entities with potential therapeutic value. nih.gov Research is driven by the continuous need for novel drugs with improved efficacy and specificity. The chirality introduced by the methyl group on the piperazine ring is of particular interest, as the stereochemistry of a drug molecule is often a critical determinant of its pharmacological activity.

The scope of investigations involving this compound is broad and typically falls under the umbrella of synthetic methodology and medicinal chemistry. Researchers explore new ways to incorporate this chiral scaffold into larger, more complex molecules. researchgate.net This includes developing efficient synthetic routes to target specific classes of compounds, such as antagonists for various cell receptors or inhibitors of specific enzymes. sigmaaldrich.com For example, it has been used as a reactant in the synthesis of CCR5 antagonists with anti-HIV-1 activity and human growth hormone secretagogue receptor antagonists for potential obesity treatment. sigmaaldrich.com The ultimate goal of this research is to accelerate the drug discovery process by providing a reliable and versatile building block for constructing libraries of novel, chiral compounds for biological screening.

Properties

IUPAC Name |

tert-butyl 3-methylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4;/h8,11H,5-7H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNMIMWDYFYCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647474 | |

| Record name | tert-Butyl 3-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313657-42-0 | |

| Record name | tert-Butyl 3-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Boc 3 Methylpiperazine Hydrochloride and Its Enantiomers

Stereoselective Synthesis Approaches to (S)- and (R)-1-Boc-3-Methylpiperazine

The demand for enantiomerically pure forms of 3-substituted piperazines has driven the development of sophisticated stereoselective synthetic strategies. A common and effective approach involves the construction of the piperazine (B1678402) ring from readily available chiral starting materials, ensuring the desired stereocenter is installed from the outset.

An example of a specific synthesis is the conversion of (S)-2-Methylpiperazine into (S)-1-Boc-3-methylpiperazine, which can be achieved in high yield (94%). chemicalbook.com This approach relies on the availability of the enantiopure starting piperazine.

Strategies for Enantiomeric Purity Control

The primary strategy for controlling enantiomeric purity in the synthesis of (S)- and (R)-1-Boc-3-methylpiperazine is substrate control, where the stereochemistry of the final product is dictated by the chirality of the starting material. rsc.orgnih.gov The use of enantiomerically pure α-amino acids as precursors is a cornerstone of this approach. researchgate.net By starting with a material of high enantiomeric excess (ee), the chirality is transferred through the synthetic sequence to the final piperazine product.

For example, a synthetic route starting from optically pure S-phenylglycinol involved a Dess-Martin oxidation to generate a chiral aldehyde, which was then converted to a β-ketoester with confirmed enantiopurity (>99% ee). nih.gov This intermediate was then carried forward to construct the piperazine ring, demonstrating that the integrity of the stereocenter can be maintained throughout the reaction sequence. nih.gov While this method is generally robust, some reaction pathways, particularly for certain substituents like a phenyl group at the 3-position, have been observed to lead to racemization in the final steps. nih.gov Therefore, careful selection of reaction conditions and intermediates is critical to preserve enantiomeric purity.

| Strategy | Description | Key Advantage | Reference |

| Substrate Control | Utilizes enantiomerically pure starting materials, such as α-amino acids or their derivatives (e.g., amino alcohols), to build the chiral piperazine ring. | Direct transfer of chirality from a readily available chiral pool. | rsc.orgnih.govresearchgate.net |

| Chiral Phase-Transfer Catalysis | Employs a chiral catalyst, such as a cinchona alkaloid derivative, to control the stereochemistry during a key ring-forming step, like an aza-Michael cyclization. | Catalytic amount of chiral material needed; can be applied to prochiral substrates. | mdpi.com |

Application of Chiral Building Blocks in Asymmetric Synthesis

Chiral building blocks are fundamental to the asymmetric synthesis of complex molecules like (S)- and (R)-1-Boc-3-methylpiperazine. These intermediates, which possess one or more stereocenters, serve as valuable starting points for constructing chiral targets. tcichemicals.com

Naturally abundant α-amino acids are among the most utilized chiral building blocks for this purpose. researchgate.net A diverse matrix of 3-substituted piperazine-2-acetic acid esters has been synthesized starting from five different amino acids (both S and R forms), yielding a library of 20 unique chiral piperazine scaffolds. nih.gov This highlights the versatility of amino acids in generating structural diversity. The synthetic route typically transforms the amino acid into a key 1,2-diamine intermediate, which then undergoes annulation to form the piperazine ring. nih.gov This methodology has been successfully applied to produce a range of 3-substituted piperazines in high enantiomeric purity. nih.gov

| Chiral Building Block | Resulting Piperazine Moiety | Synthetic Utility | Reference |

| (S)-Alanine | (S)-3-Methylpiperazine derivative | Precursor for (S)-1-Boc-3-methylpiperazine. | nih.govresearchgate.net |

| (R)-Alanine | (R)-3-Methylpiperazine derivative | Precursor for (R)-1-Boc-3-methylpiperazine. | nih.govresearchgate.net |

| (S)-Phenylglycine | (S)-3-Phenylpiperazine derivative | Demonstrates application to non-natural amino acids. | nih.gov |

| (S)-2-Methylpiperazine | (S)-1-Boc-3-methylpiperazine | Direct precursor via N-protection. | chemicalbook.com |

Regioselective Functionalization Techniques of the Piperazine Ring System

The piperazine ring presents multiple sites for functionalization, making regioselectivity a significant synthetic challenge. nih.govmdpi.com While N-functionalization is common, direct and selective C-H functionalization of the carbon atoms is less straightforward but offers a powerful way to increase molecular diversity. encyclopedia.pubnih.gov The presence of two nitrogen atoms in the piperazine ring can complicate reactions, as it may lead to undesired side reactions or inhibit catalyst activity, meaning that methods developed for other heterocycles like piperidines often cannot be directly applied. encyclopedia.pub

Traditional syntheses often rely on the de novo construction of the ring with pre-installed substituents. nih.gov However, modern methods focus on the direct functionalization of a pre-formed piperazine core. For N-substituted piperazines, such as those protected with a Boc group, photoredox catalysis has enabled the α-arylation and α-vinylation of the C-H bond adjacent to the non-Boc protected nitrogen. nih.gov Iridium-based catalysts have also been employed for the regio- and diastereoselective synthesis of C-substituted piperazines through the head-to-head coupling of imines. nih.gov These advanced methods provide direct access to carbon-substituted piperazines that are otherwise difficult to synthesize. nih.gov

Role of Protecting Group Chemistry, Specifically Boc-Protection, in Piperazine Synthesis

Protecting group chemistry is indispensable in piperazine synthesis, and the tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. nbinno.commdpi.com Its primary role is to temporarily block one of the nitrogen atoms in the piperazine ring, thereby preventing side reactions and allowing for selective functionalization at the other nitrogen. mdpi.comchemicalbook.com

The traditional synthesis of mono-Boc-piperazine from anhydrous piperazine and di-tert-butyl carbonate often suffers from low yields due to the formation of the di-protected byproduct. nbinno.com More advanced methods have been developed to improve selectivity and yield. One such method involves reacting piperazine with an acid to form the mono-salt, which then selectively acylates at the free nitrogen. nbinno.com An alternative industrial-scale synthesis starts from diethanolamine, proceeding through chlorination, Boc protection, and finally cyclization, achieving yields over 93.5%. google.com

The Boc group is favored due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which leaves the piperazine nitrogen ready for subsequent reactions. researchgate.net This strategy of protection followed by functionalization and deprotection is a cornerstone of synthesizing complex piperazine-containing molecules. mdpi.comchemicalbook.com

Innovative Reaction Conditions and Techniques in 1-Boc-3-Methylpiperazine Hydrochloride Synthesis

Modern organic synthesis increasingly employs innovative techniques to improve reaction efficiency, reduce waste, and shorten reaction times. These methods are applicable to the synthesis of complex heterocyclic compounds like this compound.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. nih.gov By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often accompanied by an increase in product yield. nih.govnih.gov This technique is considered environmentally friendly as it can reduce energy consumption and solvent use. nih.gov

In the context of piperazine synthesis, microwave irradiation has been successfully applied to various reactions. For example, the N-arylation of 1-Boc-piperazine via Buchwald-Hartwig cross-coupling reactions has been performed under microwave conditions, yielding the desired products in good yields (80-92%) with significantly shorter reaction times. researchgate.net Similarly, the synthesis of coumarin-based triazinyl piperazines showed a 90-95% reduction in reaction time when using microwave heating compared to conventional methods. nih.gov These examples demonstrate the potential of microwave-assisted protocols to accelerate the synthesis of 1-Boc-3-methylpiperazine and its derivatives, making it a valuable technique for rapid library synthesis and lead optimization in drug discovery. mdpi.comnih.gov

| Reaction Type | Heating Method | Typical Reaction Time | Yield | Reference |

| N-Arylation of 1-Boc-piperazine | Microwave | Short (not specified) | 80-92% | researchgate.net |

| Synthesis of Coumarin-Triazinyl Piperazines | Conventional | Hours | Lower | nih.gov |

| Synthesis of Coumarin-Triazinyl Piperazines | Microwave | Minutes | Higher | nih.gov |

| Synthesis of Coumarin-based 1,2,3-triazoles | Conventional | 10-12 hours | 68-79% | nih.gov |

| Synthesis of Coumarin-based 1,2,3-triazoles | Microwave | 15-20 minutes | 80-90% | nih.gov |

Flow Chemistry Applications in Continuous Synthesis

Continuous flow chemistry has emerged as a powerful technology in pharmaceutical manufacturing, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While specific literature detailing the continuous flow synthesis of this compound is limited, the principles of flow chemistry have been successfully applied to related transformations, such as the N-Boc protection and deprotection of piperazine derivatives.

For instance, the thermal N-Boc deprotection of various amines has been demonstrated in a continuous flow setup, obviating the need for acid catalysts. This method could potentially be adapted for the final deprotection step in the synthesis of the hydrochloride salt of 3-methylpiperazine from its Boc-protected precursor, followed by an in-line salt formation.

The N-Boc protection of amines, a fundamental step in the synthesis of the target compound, is also amenable to flow conditions. The use of packed-bed reactors with immobilized reagents or catalysts can streamline the protection of the piperazine nitrogen, minimizing waste and simplifying purification. A continuous flow process for the synthesis of a key intermediate of the antipsychotic drug cariprazine, which involves a reductive amination with a piperazine derivative, highlights the feasibility of constructing C-N bonds in a flow regime. semanticscholar.org

Table 1: Potential Flow Chemistry Applications in the Synthesis of this compound

| Synthetic Step | Potential Flow Chemistry Approach | Anticipated Advantages |

| N-Boc Protection of 3-Methylpiperazine | Packed-bed reactor with immobilized Boc-anhydride or a supported catalyst. | High efficiency, reduced reagent use, simplified purification. |

| Chiral Resolution/Asymmetric Synthesis | Continuous chromatography (e.g., SMB), or flow reactors with immobilized chiral catalysts/enzymes. | Improved resolution efficiency, catalyst recycling, higher throughput. |

| Hydrochloride Salt Formation | In-line mixing with a solution of HCl in a suitable solvent. | Controlled salt formation, potential for continuous crystallization. |

Heterogeneous Catalysis in Piperazine Derivatization

Heterogeneous catalysis offers significant advantages in organic synthesis, including ease of catalyst separation and recycling, which are crucial for sustainable and cost-effective manufacturing processes. The application of heterogeneous catalysts in the synthesis of piperazine derivatives, including 1-Boc-3-methylpiperazine, is an active area of research.

One key area is the enantioselective synthesis of the chiral 3-methylpiperazine core. While homogeneous catalysts have been extensively studied for asymmetric hydrogenations and other transformations, the development of effective heterogeneous chiral catalysts is highly desirable. For example, metal nanoparticles supported on chiral materials or metal-organic frameworks (MOFs) with chiral linkers could potentially be employed for the asymmetric synthesis of 3-methylpiperazine from a prochiral precursor.

Furthermore, heterogeneous catalysts can be utilized for the N-Boc protection and deprotection steps. Solid acid catalysts, such as zeolites or sulfated zirconia, can facilitate the selective removal of the Boc group under milder conditions compared to traditional strong acid methods. acsgcipr.org Conversely, basic heterogeneous catalysts can be employed to promote the N-Boc protection of 3-methylpiperazine. A study on the N-Boc protection of amines using piperazine immobilized on nano-ZnO-sulfuric acid (PINZS) as a heterogeneous catalyst demonstrated high efficiency under solvent-free conditions. researchgate.net

A simplified one-pot, one-step synthesis of monosubstituted piperazine derivatives using heterogeneous catalysis by metal ions supported on commercial polymeric resins has been reported, which could be adapted for the synthesis of N-Boc protected piperazines. semanticscholar.org Additionally, the catalytic reductive cyclization of dioximes using heterogeneous catalysts like 5%-Pd/C or Raney nickel has been shown to produce Boc-protected piperazines. acsgcipr.org

Table 2: Application of Heterogeneous Catalysts in Piperazine Synthesis

| Reaction Type | Heterogeneous Catalyst Example | Substrate | Product | Reported Yield (%) | Reference |

| N-Boc Protection | Piperazine immobilized on nano-ZnO-sulfuric acid (PINZS) | Aniline | N-Boc-aniline | High | researchgate.net |

| Reductive Cyclization | 5%-Pd/C | Dioxime | Boc-protected piperazine | - | acsgcipr.org |

| Reductive Cyclization | Raney Nickel | Dioxime | Boc-protected piperazine | - | acsgcipr.org |

Comparative Analysis of Synthetic Efficiencies and Yields from Academic Literature

The efficiency of a synthetic route is a critical factor in the production of pharmaceutical intermediates. A review of the academic and patent literature reveals various methods for the synthesis of 1-Boc-3-methylpiperazine and its enantiomers, with varying degrees of success in terms of yield and enantioselectivity.

A common approach for the synthesis of the enantiomerically pure (S)-1-Boc-3-methylpiperazine involves the direct N-Boc protection of commercially available (S)-2-methylpiperazine. A patent describes this conversion with a high reported yield of 94%. rsc.org Another study details the synthesis of (S)-4-N-tert-butoxycarbonyl-2-methylpiperazine (an alternative nomenclature for the same compound) from (S)-2-methylpiperazine and di-tert-butyl dicarbonate (B1257347) in dichloromethane (B109758), achieving a yield of 84%. nih.gov

Catalytic asymmetric methods, such as the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones, have been shown to produce enantioenriched tertiary piperazin-2-ones which can then be converted to the corresponding chiral piperazines. mdpi.com While not directly applied to 3-methylpiperazine in the cited study, this methodology demonstrates the potential of catalytic asymmetric synthesis to access chiral piperazine derivatives with high enantioselectivity.

The table below provides a comparative overview of selected synthetic methods from the literature. It is important to note that direct comparison can be challenging due to variations in scale, purification methods, and reporting standards.

Table 3: Comparative Analysis of Synthetic Efficiencies for 1-Boc-3-Methylpiperazine and its Enantiomers

| Starting Material | Synthetic Method | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (S)-2-Methylpiperazine | N-Boc protection | (S)-1-Boc-3-methylpiperazine | 94 | Not Reported | rsc.org |

| (S)-2-Methylpiperazine | N-Boc protection with di-tert-butyl dicarbonate | (S)-1-Boc-3-methylpiperazine | 84 | Not Reported | nih.gov |

| N-protected amino acids | One-pot Ugi-4CR, Boc-deprotection, cyclization, reduction | Enantiopure 3-substituted piperazines | 83-92 | Not Reported | researchgate.net |

| Differentially N-protected piperazin-2-ones | Pd-catalyzed decarboxylative allylic alkylation | Enantioenriched tertiary piperazin-2-ones | Good to Excellent | High | mdpi.com |

Chemical Reactivity and Transformational Studies of 1 Boc 3 Methylpiperazine Hydrochloride

Investigations into N-Alkylation Reactions and Associated Mechanisms

The free secondary amine (N-4) of 1-Boc-3-methylpiperazine is a nucleophilic site readily available for N-alkylation reactions. This transformation is one of the most common methods to introduce substituents onto the piperazine (B1678402) core. The general mechanism involves the nucleophilic attack of the nitrogen lone pair on an electrophilic carbon atom of an alkylating agent, typically an alkyl halide or sulfonate.

The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct and to deprotonate the piperazine hydrochloride salt, thus liberating the free amine for reaction. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products, such as over-alkylation at the Boc-protected nitrogen, which is generally sterically hindered and electronically deactivated. Common bases include potassium carbonate or triethylamine, with solvents like acetonitrile (B52724) or acetone. researchgate.net

Mechanism:

Deprotonation: The hydrochloride salt of 1-Boc-3-methylpiperazine is neutralized by a base (e.g., K₂CO₃) to generate the free secondary amine.

Nucleophilic Attack: The lone pair of the N-4 nitrogen attacks the electrophilic carbon of the alkylating agent (R-X) in an Sₙ2 reaction.

Product Formation: This leads to the formation of a new carbon-nitrogen bond, yielding the N-alkylated product and a halide salt.

Detailed research findings have demonstrated that this method is highly efficient for introducing a variety of alkyl groups, from simple methyl and ethyl groups to more complex benzylic and long-chain alkyl moieties. researchgate.netgoogle.com

| Alkylating Agent | Base | Solvent | Product | Typical Yield |

| Methyl Iodide | K₂CO₃ | Acetonitrile | 1-Boc-3,4-dimethylpiperazine | High |

| Ethyl Bromide | Et₃N | Dichloromethane (B109758) | 1-Boc-4-ethyl-3-methylpiperazine | Good-High |

| Benzyl Bromide | K₂CO₃ | Acetone | 1-Boc-4-benzyl-3-methylpiperazine | High |

Reductive Amination Strategies Employing 1-Boc-3-Methylpiperazine Hydrochloride

Reductive amination provides an alternative and highly effective route for the N-alkylation of 1-Boc-3-methylpiperazine, particularly for introducing more complex or sterically hindered substituents. This one-pot reaction involves the condensation of the secondary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.

A key advantage of reductive amination is its broad substrate scope and the use of mild reducing agents, which enhances functional group tolerance compared to direct alkylation with reactive halides. researchgate.netresearchgate.netnih.gov Common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the starting carbonyl compound but are effective in reducing the intermediate iminium ion.

Mechanism:

Iminium Ion Formation: The secondary amine attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a transient iminium ion.

Reduction: A hydride reagent (e.g., NaBH(OAc)₃) delivers a hydride to the electrophilic carbon of the iminium ion.

Product Formation: This reduction step yields the N-alkylated piperazine derivative.

This strategy is widely employed in the synthesis of pharmaceutical intermediates due to its efficiency and operational simplicity. sci-hub.sersc.org

| Carbonyl Compound | Reducing Agent | Solvent | Product |

| Cyclohexanone | NaBH(OAc)₃ | Dichloromethane | 1-Boc-4-cyclohexyl-3-methylpiperazine |

| Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 1-Boc-4-benzyl-3-methylpiperazine |

| Acetone | NaBH₃CN | Methanol (B129727) | 1-Boc-4-isopropyl-3-methylpiperazine |

Cross-Coupling Reactions Utilizing the Piperazine Core

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen and carbon-carbon bonds, and 1-Boc-3-methylpiperazine is an excellent substrate for these transformations. The Boc-protected nitrogen (N-1) is generally unreactive, allowing for selective functionalization at the N-4 position.

While the Suzuki-Miyaura reaction is primarily known for C-C bond formation, its principles can be extended to functionalize the piperazine ring system. In a relevant application, the piperazine nitrogen itself does not directly participate. Instead, a piperazine derivative, pre-functionalized with a halide or triflate, can be coupled with a boronic acid. More commonly in the context of drug synthesis, the piperazine moiety is introduced onto an aryl ring via other coupling methods (like Buchwald-Hartwig), and then that aryl group undergoes a subsequent Suzuki coupling.

However, a more direct involvement of the piperazine core is seen in migratory cross-coupling reactions. For instance, α-lithiation of a related N-Boc-piperidine followed by transmetallation to zinc and a ligand-controlled migratory Negishi coupling can lead to functionalization at the C-3 position. nih.govresearchgate.net While not a direct Suzuki coupling of the N-H bond, this illustrates advanced C-C bond-forming strategies on the saturated heterocyclic core.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide or triflate. wikipedia.orgrug.nl 1-Boc-3-methylpiperazine serves as the amine coupling partner in this reaction, enabling the synthesis of N-aryl piperazine derivatives, which are common motifs in pharmaceuticals.

The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and has evolved over time, with bulky, electron-rich phosphine ligands such as XPhos or bidentate ligands like BINAP showing high efficacy. rug.nlacsgcipr.org These ligands facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Catalytic Cycle Overview:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) species.

Amine Binding & Deprotonation: The 1-Boc-3-methylpiperazine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the final product and regenerating the Pd(0) catalyst.

| Aryl Halide | Palladium Catalyst | Ligand | Base | Product |

| Bromobenzene | Pd₂(dba)₃ | BINAP | NaOt-Bu | 1-Boc-3-methyl-4-phenylpiperazine |

| 4-Chlorotoluene | Pd(OAc)₂ | XPhos | K₃PO₄ | 1-Boc-3-methyl-4-(p-tolyl)piperazine |

| 2-Bromopyridine | Pd₂(dba)₃ | DPPF | Cs₂CO₃ | 1-Boc-3-methyl-4-(pyridin-2-yl)piperazine |

Electrophilic and Nucleophilic Substitution Reactions on the Piperazine Framework

While reactions at the nitrogen atoms are common, transformations involving the carbon atoms of the piperazine ring are more challenging but offer a direct route to C-substituted derivatives. Electrophilic substitution on the saturated carbon framework can be achieved through deprotonation (lithiation) followed by quenching with an electrophile.

Studies on N-Boc piperazines have shown that the carbon atom alpha to the Boc-protected nitrogen (C-2) can be selectively deprotonated using a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a ligand such as (-)-sparteine (B7772259) for asymmetric transformations. nih.govacs.orgmdpi.com The resulting lithiated intermediate is a powerful nucleophile that can react with a variety of electrophiles.

Reaction Sequence:

Directed Lithiation: s-BuLi selectively removes a proton from the C-2 position, directed by the coordinating effect of the Boc group.

Electrophilic Quench: The resulting organolithium species is quenched with an electrophile (E+), such as an alkyl halide, a carbonyl compound, or a silyl (B83357) chloride.

This methodology allows for the installation of substituents directly onto the piperazine ring, a transformation that is difficult to achieve by other means. beilstein-journals.orgwhiterose.ac.uk The methyl group at C-3 in 1-Boc-3-methylpiperazine would be expected to influence the regioselectivity of the lithiation, potentially directing it to the C-2 position.

Nucleophilic substitution on the unsubstituted piperazine carbon framework is generally not feasible due to the absence of a suitable leaving group.

Derivatization Studies at the Chiral Center (C-3 Position) of this compound

Direct derivatization at the C-3 position of 1-Boc-3-methylpiperazine is synthetically challenging due to the presence of the existing methyl group. Most C-H functionalization strategies on N-Boc heterocycles favor the C-2 position, which is alpha to the directing Boc group. nih.govbeilstein-journals.org

However, advanced transition-metal-catalyzed methods have shown promise for achieving functionalization at more remote positions. For example, research on related N-Boc-piperidines has demonstrated that after initial α-lithiation and transmetallation, a palladium catalyst with a specific ligand can induce a "walk" or migration along the carbon backbone before cross-coupling occurs. nih.gov This "migratory cross-coupling" strategy can selectively form products functionalized at the C-3 position. Applying such a strategy to the 1-Boc-3-methylpiperazine system could potentially allow for the introduction of new substituents at the C-3 carbon, although the steric hindrance from the existing methyl group would be a significant factor to overcome. Further research is needed to explore the viability of these advanced C-H functionalization techniques on this specific substrate.

Hydrolysis and Deprotection Chemistry of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. In the context of this compound, the removal of the Boc group is a critical step in the synthesis of various biologically active molecules, allowing for further functionalization of the piperazine ring. This section details the chemical principles and research findings related to the hydrolysis and deprotection of the Boc group from the 1-Boc-3-methylpiperazine scaffold.

The deprotection of N-Boc protected amines, including 1-Boc-3-methylpiperazine, is typically achieved through acid-catalyzed hydrolysis. The generally accepted mechanism for this reaction involves several key steps. Initially, the carbonyl oxygen of the Boc group is protonated by a strong acid. This is followed by the loss of the stable tert-butyl cation, which results in the formation of a carbamic acid intermediate. This carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine, in this case, 3-methylpiperazine. Under the acidic reaction conditions, the newly liberated amine is protonated, typically yielding the corresponding hydrochloride or trifluoroacetate (B77799) salt.

Various acidic reagents are employed for the cleavage of the Boc group, with hydrochloric acid (HCl) and trifluoroacetic acid (TFA) being the most common. The choice of reagent and solvent system can influence the reaction rate, yield, and the nature of the final product salt.

Detailed Research Findings

While specific comparative studies on the deprotection of this compound are not extensively documented in dedicated publications, a wealth of information can be collated from the broader literature on the deprotection of N-Boc piperazines and related compounds. These studies provide valuable insights into the reaction conditions and expected outcomes for the deprotection of the target molecule.

One common method involves the use of a solution of hydrogen chloride in an organic solvent. For instance, a 4M solution of HCl in 1,4-dioxane (B91453) is frequently used. This reagent offers the advantage of providing anhydrous conditions, which can be beneficial for substrates sensitive to water. The reaction is typically carried out at room temperature and is often complete within a few hours, yielding the hydrochloride salt of the deprotected amine. In some procedures, methanol is used as a co-solvent with HCl in dioxane, which can facilitate the dissolution of the starting material and influence the reaction kinetics.

Trifluoroacetic acid (TFA), either neat or as a solution in a solvent like dichloromethane (DCM), is another powerful reagent for Boc deprotection. TFA is a strong acid that can rapidly cleave the Boc group, often at room temperature. The choice between HCl and TFA can depend on the desired final salt form and the presence of other acid-sensitive functional groups in the molecule.

A study on the synthesis of deprotected N-Boc piperazine derived mono-Mannich bases reported the use of 6N aqueous HCl for the deprotection step. In this procedure, the Boc-protected intermediate was dissolved in 6N HCl and stirred, followed by basification to isolate the free amine. jgtps.com This highlights the utility of aqueous acidic conditions for certain substrates.

The following tables summarize various conditions reported in the literature for the deprotection of N-Boc protected piperazine derivatives, which can be considered analogous to the deprotection of 1-Boc-3-methylpiperazine.

Table 1: Deprotection of N-Boc-Piperazine Derivatives using Hydrochloric Acid

| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

| 4M HCl in Dioxane | Dioxane | Room Temp. | 16-80 h | 100 | Complete conversion to the hydrochloride salt. |

| 4M HCl in Dioxane | Methanol | Room Temp. | Not Specified | Not Specified | Common protocol for Boc deprotection. |

| 6N HCl | Water | Not Specified | Not Specified | Good | Aqueous conditions, followed by basification. jgtps.com |

| Conc. HCl | Methanol/Water | Not Specified | Not Specified | Not Specified | Used for deprotection of a substituted N-Boc piperazine. |

Table 2: Deprotection of N-Boc-Piperazine Derivatives using Trifluoroacetic Acid

| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

| TFA (25%) | DCM | Room Temp. | 2 h | 60 | Standard conditions for TFA-mediated deprotection. |

| TFA | DCM | Room Temp. | 18 h | Not Specified | Used for a gram-scale reaction. |

| TFA | DCM | 0 to Room Temp. | 1 h | Not Specified | Reaction initiated at a lower temperature. |

The selection of the deprotection strategy for this compound will ultimately depend on the specific requirements of the synthetic route, including the scale of the reaction, the desired salt form of the product, and the compatibility with other functional groups present in the molecule. The compiled data indicates that both HCl- and TFA-based methods are effective for the cleavage of the Boc group in piperazine systems.

Role of 1 Boc 3 Methylpiperazine Hydrochloride As a Chiral Building Block in Complex Molecule Synthesis

Construction of Biologically Relevant Heterocyclic Scaffolds

The piperazine (B1678402) moiety is a fundamental core in a vast number of active pharmaceuticals. thieme-connect.com The use of 1-Boc-3-methylpiperazine hydrochloride provides synthetic chemists with a pre-fabricated, enantiomerically pure scaffold. This is advantageous as it allows for the direct incorporation of the chiral piperazine unit into larger, more complex heterocyclic systems without the need for de novo ring construction or chiral resolution steps. This approach has been utilized in the synthesis of novel 2-(benzimidazol-2-yl)quinoxalines, where the piperazine group is a key pharmacophore contributing to the molecule's potent antitumor activity. nih.gov The structural rigidity and basicity of the piperazine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound, making it a valuable component in drug design. researchgate.net The ability to introduce this specific chiral scaffold is essential for exploring the chemical space around known biologically relevant structures. rsc.org

Application in the Synthesis of Diverse Organic Compounds with Potential Biological Activity

The utility of (S)-1-Boc-3-methylpiperazine as a chiral precursor is demonstrated by its application in the synthesis of a wide range of biologically active molecules. scbt.com Its incorporation is a key step in developing compounds targeting various receptors and enzymes implicated in a spectrum of diseases. For instance, it is a reactant used in the creation of CCR5 antagonists, which have shown anti-HIV-1 activity. It is also integral to the synthesis of opioid receptor antagonists and antagonists for the human growth hormone secretagogue receptor, the latter being investigated for the treatment of obesity. Furthermore, this building block is employed in the development of fatty acid oxidation inhibitors. The defined stereochemistry of the 3-methyl group is often critical for achieving high potency and selectivity for the intended biological target. chemimpex.com Beyond these examples, piperazine derivatives are widely explored for various therapeutic applications, including the development of novel anticancer agents. mdpi.comnih.gov

Below is a table summarizing some of the biologically active molecules synthesized using (S)-1-Boc-3-methylpiperazine.

| Target Class | Therapeutic Application | Reference |

| CCR5 Antagonists | Anti-HIV-1 | |

| Opioid Receptor Antagonists | Not Specified | |

| Human Growth Hormone Secretagogue Receptor Antagonists | Obesity Treatment | |

| Fatty Acid Oxidation Inhibitors | Not Specified | |

| Vindoline Conjugates | Anticancer | mdpi.com |

| Quinoxaline Derivatives | Antitumor | nih.gov |

Design and Synthesis of Novel Chemical Probes and Ligands

In chemical biology and pharmacology, chemical probes and ligands are essential tools for studying the function of proteins and biological pathways. This compound is a valuable starting material for designing such molecules. After the removal of the Boc protecting group, the secondary amine becomes available for derivatization, allowing for the attachment of reporter tags, linkers, or other pharmacophoric elements. The piperazine scaffold itself is adept at forming versatile binding interactions with metal ions, enabling the creation of novel metal complexes that can be used in catalysis or as imaging agents. rsc.org The structural and electronic properties of the piperazine ring can be fine-tuned through substitution on the nitrogen atoms to optimize binding affinity and selectivity for a specific biological target. nbinno.com The synthesis of receptor antagonists, as mentioned previously, is a direct application of using this building block to create highly specific ligands.

Development of Combinatorial Libraries Utilizing the Piperazine Moiety

Combinatorial chemistry is a powerful strategy for accelerating drug discovery by rapidly generating large numbers of diverse compounds for high-throughput screening. lookchem.commdpi.com The piperazine scaffold is exceptionally well-suited for this approach due to its structural simplicity and the presence of two distinct nitrogen atoms that can be orthogonally functionalized. 5z.com Using a building block like this compound, one nitrogen is temporarily protected, allowing for modification of the second nitrogen. Following deprotection, the first nitrogen can then be functionalized. This sequential approach enables the systematic introduction of a wide variety of substituents, leading to the creation of large and diverse chemical libraries. nih.gov Both solid-phase and solution-phase methods have been successfully employed to construct piperazine-based combinatorial libraries. 5z.comnih.govnih.gov This methodology allows for the efficient exploration of structure-activity relationships (SAR) and the identification of novel lead compounds. lookchem.com

The table below illustrates the concept of a combinatorial library based on a 3-methylpiperazine scaffold.

| Scaffold | R1 Substituent | R2 Substituent | Resulting Compound |

| 3-Methylpiperazine | Group A | Group X | Compound AX |

| 3-Methylpiperazine | Group B | Group X | Compound BX |

| 3-Methylpiperazine | Group A | Group Y | Compound AY |

| 3-Methylpiperazine | Group B | Group Y | Compound BY |

Integration into Multicomponent Reaction Sequences for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the components, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. nih.govrug.nl The structure of 3-methylpiperazine, obtained after deprotection of this compound, makes it an ideal component for certain MCRs. As a cyclic diamine, it can participate in reactions like the Ugi or other isocyanide-based multicomponent reactions, which are powerful tools for generating molecular diversity. thieme-connect.comrug.nl By integrating this chiral building block into an MCR sequence, complex molecules with multiple stereocenters can be assembled in a highly convergent and efficient manner. This approach streamlines synthetic pathways, reducing the number of steps required to access complex target molecules and accelerating the discovery and development process in medicinal chemistry. rug.nl

Advanced Spectroscopic and Chromatographic Elucidation Techniques in Research on 1 Boc 3 Methylpiperazine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 1-Boc-3-methylpiperazine hydrochloride. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the proton signals confirm the presence of all constituent parts of the molecule. The tert-butoxycarbonyl (Boc) group is readily identified by a sharp, intense singlet peak corresponding to its nine equivalent protons. The methyl group attached to the piperazine (B1678402) ring appears as a doublet, due to coupling with the adjacent methine proton. The protons on the piperazine ring itself present as a series of complex multiplets, resulting from their distinct chemical environments and spin-spin coupling interactions.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. nih.gov This includes distinct signals for the carbonyl and quaternary carbons of the Boc group, the methyl carbon, and the individual carbons of the piperazine ring. The chemical shifts of these signals are indicative of their electronic environment, confirming the connectivity of the molecular structure. Supplier specifications often confirm that the NMR data is consistent with the proposed structure. ruifuchemical.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Boc-3-methylpiperazine

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Boc -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.5 (3C) |

| Boc -C (CH₃)₃ | - | ~80.0 |

| Boc -C=O | - | ~155.0 |

| Ring -CH₃ | ~1.10 (d, 3H) | ~15.0 |

| Ring -CH(CH₃) | ~3.90-4.10 (m, 1H) | ~45.0 |

| Ring -CH₂- | ~2.70-3.80 (m, 6H) | ~44.0-52.0 (3C) |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. The hydrochloride salt form may cause slight variations in the chemical shifts of ring protons and carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain further structural insights through the analysis of fragmentation patterns. The molecular formula of the free base, C₁₀H₂₀N₂O₂, corresponds to a molecular weight of 200.28 g/mol and a monoisotopic mass of approximately 200.15 Da. nih.govnih.gov

Under techniques like electrospray ionization (ESI), the compound is typically observed as its protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation pathways. The fragmentation of piperazine analogues is a subject of detailed study. researchgate.netxml-journal.net For 1-Boc-3-methylpiperazine, common fragmentation patterns would include:

Loss of the Boc group: Cleavage of the N-C bond of the carbamate (B1207046) can result in the loss of the entire Boc group or fragments thereof.

Loss of isobutylene (B52900): A characteristic fragmentation of the Boc group is the loss of isobutylene (C₄H₈, 56 Da), leading to a carbamic acid intermediate that can further fragment.

Ring cleavage: The piperazine ring can undergo cleavage at various points, leading to smaller charged fragments that provide information about the ring structure and the position of the methyl substituent.

Table 2: Expected Key Ions in the Mass Spectrum of 1-Boc-3-methylpiperazine

| m/z Value (Monoisotopic) | Proposed Ion/Fragment | Description |

|---|---|---|

| 201.16 | [C₁₀H₂₁N₂O₂]⁺ | Protonated molecular ion [M+H]⁺ |

| 145.10 | [C₆H₁₃N₂O]⁺ | Loss of isobutylene (56 Da) from [M+H]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within the molecule. nih.govnih.gov

The IR spectrum of this compound is dominated by several key absorptions. A very strong and sharp absorption band is observed for the carbonyl (C=O) stretching vibration of the Boc group, typically appearing in the region of 1680-1700 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl, methylene, and tert-butyl groups are observed in the 2850-3000 cm⁻¹ range. In the hydrochloride salt form, N-H stretching and bending vibrations associated with the protonated secondary amine of the piperazine ring would also be present, often as broad bands.

Raman spectroscopy provides complementary data, particularly for non-polar bonds. nih.gov It can also be used to identify the characteristic vibrations of the carbon skeleton.

Table 3: Characteristic IR Absorption Frequencies

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (salt form) | 3200-3400 | Medium, Broad |

| C-H Stretch (aliphatic) | 2850-3000 | Strong |

| C=O Stretch (carbamate) | 1680-1700 | Very Strong |

Advanced Chromatographic Methods for Purity Assessment and Enantiomeric Separation

Chromatographic techniques are essential for determining the chemical and chiral purity of this compound.

High-Performance Liquid Chromatography (HPLC) is the primary method used to assess the purity of 1-Boc-3-methylpiperazine. Commercial suppliers routinely use HPLC to guarantee purities often greater than 99.0%. ruifuchemical.com A typical analysis would involve a reversed-phase method.

Table 4: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase (e.g., C18, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water |

| Additives | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |

| Detection | UV (at low wavelength, e.g., 210 nm) or Mass Spectrometry (LC-MS) |

| Flow Rate | ~1.0 mL/min |

The acidic additive ensures that the nitrogen atoms are protonated, leading to sharp, symmetrical peaks. Purity is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks.

Gas Chromatography (GC) can also be used for purity assessment, with reported purities often exceeding 98.0%. The analysis of piperazine derivatives by GC is well-established. researchgate.net Due to the polarity and hydrogen-bonding capability of the secondary amine, derivatization may sometimes be performed to improve volatility and peak shape, although it is often possible to analyze it directly on a suitable polar capillary column.

For enantiomeric separation, chiral GC is a powerful technique. nih.gov By using a capillary column coated with a chiral stationary phase (CSP), such as a cyclodextrin (B1172386) derivative, the (R) and (S) enantiomers of 1-Boc-3-methylpiperazine can be separated. The two enantiomers interact diastereomerically with the chiral stationary phase, leading to different retention times and allowing for the determination of enantiomeric excess (ee).

Table 5: Typical GC Parameters for Chiral Separation

| Parameter | Condition |

|---|---|

| Column | Chiral Capillary Column (e.g., Rt-bDEXse) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | ~250 °C |

| Detector | Flame Ionization Detector (FID) |

| Oven Program | Temperature gradient optimized for separation |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a rapid, versatile, and cost-effective chromatographic technique extensively used in synthetic organic chemistry to monitor the progress of a chemical reaction. In the synthesis of 1-Boc-3-methylpiperazine, typically involving the protection of the nitrogen atom of 3-methylpiperazine with a tert-butoxycarbonyl (Boc) group, TLC is an essential tool for tracking the consumption of starting materials and the formation of the desired product.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which consists of a solid adsorbent (the stationary phase), such as silica (B1680970) gel, coated onto a support like aluminum. whiterose.ac.uk The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the reaction mixture with it at different rates depending on their polarity and affinity for the stationary phase.

By comparing the spots from the reaction mixture to reference spots of the starting material (3-methylpiperazine) and the purified product (1-Boc-3-methylpiperazine), a chemist can qualitatively assess the reaction's progress. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate a successful transformation. For Boc-protected piperazine derivatives, various solvent systems can be employed as the mobile phase. The choice depends on the polarity of the specific reactants and products. A common practice is to use a mixture of a non-polar solvent and a more polar solvent, adjusting the ratio to achieve optimal separation. For instance, a mobile phase of 5% methanol (B129727) in chloroform (B151607) has been utilized for related Boc-protected compounds. derpharmachemica.com Another effective system for similar compounds involves mixtures of hexanes and ethyl acetate.

Visualization of the spots on the TLC plate is typically achieved by exposing the plate to ultraviolet (UV) light if the compounds are UV-active, or by staining with a chemical reagent such as potassium permanganate (B83412) or ninhydrin, which reacts with the compounds to produce colored spots.

Table 1: Illustrative TLC Systems for Monitoring Boc-Protection of Piperazines

| Stationary Phase | Mobile Phase Composition | Visualization Method | Application Notes |

| Silica Gel F254 | 5% Methanol in Chloroform | UV light (254 nm), Potassium Permanganate stain | Effective for separating the more polar amine starting material from the less polar Boc-protected product. derpharmachemica.com |

| Silica Gel on Aluminum | 4:1 Hexanes:Ethyl Acetate | UV light (254 nm) | Provides good resolution for compounds of moderate polarity. |

| Silica Gel 60 | 10% Methanol in Chloroform | Iodine vapor, UV light | Useful for tracking the purification of Boc-protected intermediates. derpharmachemica.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the specific crystal structure of this compound is not widely reported in publicly available literature, extensive research on analogous Boc-protected piperazine derivatives provides significant insight into its expected solid-state characteristics. nih.govresearchgate.net

In a crystallographic experiment, a single crystal of the compound is irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, scientists can generate a three-dimensional map of the electron density within the crystal, and from this, deduce the exact positions of the atoms, as well as the bond lengths and angles connecting them.

Table 2: Crystallographic Data for an Analogous Boc-Piperazine Derivative (tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate) researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₅H₂₈N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 8.4007(2) |

| b (Å) | 16.4716(4) |

| c (Å) | 12.4876(3) |

| β (°) | 90.948(1) |

| Volume (ų) | 1727.71(7) |

Note: This data is for a structurally related compound and serves to illustrate the type of information obtained from an X-ray crystallographic analysis. The parameters for this compound would be different.

Future Perspectives and Emerging Research Avenues for 1 Boc 3 Methylpiperazine Hydrochloride

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The pharmaceutical industry is increasingly embracing green chemistry to reduce its environmental footprint. For piperazine (B1678402) derivatives like 1-Boc-3-methylpiperazine hydrochloride, this translates into the development of more sustainable synthetic routes that are safer, more efficient, and less reliant on hazardous materials. Key areas of research include the use of greener solvents, alternative energy sources, and catalytic processes that maximize atom economy. nih.gov

One promising approach is the adoption of flow chemistry. Continuous flow processes offer significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. nih.govrsc.orgacs.org The transition from batch to continuous flow for the synthesis of piperazine-containing active pharmaceutical ingredients (APIs) has been shown to improve yields and reduce waste. mdpi.com Furthermore, biocatalysis presents a powerful tool for the synthesis of chiral piperazines. nih.govnih.gov Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions, offering a sustainable alternative to traditional chemical methods. nih.govdicp.ac.cn

| Green Chemistry Approach | Description | Potential Benefits for this compound Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, and enhanced reaction selectivity. nih.gov |

| Ultrasound Reactions | Employs ultrasonic waves to induce cavitation, which enhances reaction rates and yields. | Improved efficiency and potential for milder reaction conditions. nih.gov |

| Solvent-Free Reactions | Conducts reactions without a solvent, reducing waste and environmental impact. | Elimination of solvent-related toxicity and disposal issues. nih.gov |

| Heterogeneous Catalysis | Uses catalysts in a different phase from the reactants, facilitating easy separation and recycling. | Simplified purification processes and catalyst reuse, leading to cost savings. nih.gov |

| Biocatalysis | Employs enzymes or whole-cell systems to catalyze chemical transformations. | High stereoselectivity for chiral centers, mild reaction conditions, and reduced environmental impact. nih.govdicp.ac.cn |

| Flow Chemistry | Performs reactions in a continuous stream rather than in a batch. | Enhanced safety, improved process control, scalability, and potential for integration with other technologies. nih.govrsc.orgacs.org |

Integration into Automated Synthesis Platforms and Continuous Manufacturing Processes

| Automated Technology | Application in Piperazine Synthesis and Manufacturing | Key Advantages |

| Robotic Liquid Handlers | Automated dispensing of reagents and solvents for high-throughput screening of reaction conditions. | Increased precision, reduced sample consumption, and higher throughput. roboticstomorrow.com |

| Automated Synthesis Platforms | Multi-step synthesis of piperazine libraries for drug discovery. | Accelerated synthesis of diverse compound libraries with minimal manual intervention. researchgate.net |

| Continuous Flow Reactors | Scalable and controlled synthesis of piperazine intermediates and APIs. | Improved safety, consistent product quality, and reduced manufacturing footprint. nih.govrsc.org |

| Robotic Process Automation (RPA) | Automation of data handling, quality control, and regulatory compliance tasks. | Enhanced data integrity, improved efficiency in quality assurance, and streamlined regulatory submissions. roboticstomorrow.com |

| Collaborative Robots (Cobots) | Working alongside scientists in the lab to assist with repetitive tasks. | Increased productivity and allows researchers to focus on more complex aspects of their work. roboticstomorrow.com |

Exploration of Novel Catalytic Systems for Selective Derivatization

The development of novel catalytic systems is paramount for the selective functionalization of the piperazine scaffold. The ability to precisely modify different positions on the piperazine ring is crucial for fine-tuning the pharmacological properties of drug candidates. Recent advances in catalysis are opening up new possibilities for the derivatization of compounds like this compound.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for the formation of C-N bonds in the synthesis of N-aryl piperazines. acs.orgnih.govresearchgate.net These methods are highly versatile and have been widely adopted in both academic and industrial settings. nih.govacs.org Iridium-catalyzed reactions are also emerging as a powerful strategy for the synthesis of complex, C-substituted piperazines. nih.govresearchgate.net These catalytic systems can achieve high levels of regio- and diastereoselectivity, providing access to novel chemical space. nih.govresearchgate.net Furthermore, organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for asymmetric transformations, which is highly desirable from a green chemistry perspective. unl.pt

| Catalytic System | Description | Application in Piperazine Derivatization |

| Palladium Catalysis | Utilizes palladium complexes to catalyze cross-coupling reactions, primarily for C-N bond formation. | Synthesis of N-aryl and N-heteroaryl piperazines with a wide range of substituents. acs.orgnih.govnih.gov |

| Iridium Catalysis | Employs iridium-based catalysts for various transformations, including asymmetric hydrogenation and C-H activation. | Enantioselective synthesis of chiral piperazines and direct functionalization of C-H bonds. nih.govresearchgate.netmdpi.com |

| Organocatalysis | Uses small, chiral organic molecules to catalyze asymmetric reactions. | Metal-free, enantioselective Michael additions and other transformations on the piperazine core. unl.pt |

Advanced Applications in Supramolecular Chemistry and Functional Materials Science

The unique structural and chemical properties of the piperazine moiety make it an attractive building block for the construction of supramolecular assemblies and functional materials. The ability of piperazine to participate in hydrogen bonding and other non-covalent interactions allows for the formation of well-ordered, self-assembled structures. rsc.orgresearchgate.netresearchgate.net These supramolecular systems have potential applications in areas such as drug delivery, sensing, and catalysis.

In the realm of materials science, piperazine-based polymers are showing great promise. ontosight.aisemanticscholar.orgnih.gov For instance, antimicrobial polymers incorporating piperazine have been developed that exhibit significant activity against pathogenic bacteria. nih.govresearchgate.net These materials could find use in biomedical devices, coatings, and textiles to prevent infections. semanticscholar.org Another exciting area is the development of metal-organic frameworks (MOFs) that incorporate piperazine-functionalized linkers. rsc.orgrsc.orgresearchgate.net These porous materials have exceptionally high surface areas and can be tailored for specific applications, such as gas storage and separation. rsc.orgresearchgate.netuky.edu

| Application Area | Description | Example of Piperazine-Based System |

| Supramolecular Chemistry | The study of systems composed of a discrete number of molecules held together by non-covalent interactions. | Self-assembled supramolecular networks of piperazine with organic acids, forming layered or ribbon-like structures. researchgate.netrsc.org |

| Antimicrobial Polymers | Polymers designed to kill or inhibit the growth of microorganisms. | Piperazine-based polymers that disrupt bacterial cell membranes, leading to cell death. nih.govnih.gov |

| Metal-Organic Frameworks (MOFs) | Crystalline materials consisting of metal ions or clusters coordinated to organic linkers. | Piperazine-functionalized MOFs with enhanced methane (B114726) storage capacity. rsc.orgresearchgate.net |

| Drug Delivery Systems | Formulations or devices that enable the introduction of a therapeutic substance into the body and improve its efficacy and safety. | Piperazine-containing polymers designed for the controlled release of anticancer drugs. semanticscholar.org |

Computational Design of Next-Generation Piperazine-Based Synthons

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. mdpi.com For piperazine-based compounds, computational methods are being used to design next-generation synthons with optimized properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are employed to understand how the structural features of piperazine derivatives relate to their biological activity. nih.govresearchgate.netnih.govresearchgate.net

QSAR models can predict the activity of new, unsynthesized compounds, allowing chemists to prioritize the synthesis of the most promising candidates. nih.govnih.gov Molecular docking simulations provide insights into how piperazine-based ligands bind to their biological targets, guiding the design of more potent and selective inhibitors. researchgate.net These computational approaches not only accelerate the drug discovery process but also reduce the costs associated with experimental screening. By leveraging the power of in silico design, researchers can explore a vast chemical space and identify novel piperazine-based synthons with tailored properties for a wide range of applications.

| Computational Method | Description | Application in Piperazine-Based Synthon Design |

| Quantitative Structure-Activity Relationship (QSAR) | A computational modeling method that relates the quantitative chemical structure of a compound to its biological activity. | Predicting the antihistamine, antibradykinin, and antidepressant activities of new piperazine derivatives. nih.govnih.gov |

| Molecular Docking | A method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Investigating the binding modes of piperazine-based inhibitors to their target proteins to guide lead optimization. researchgate.net |

| Molecular Dynamics (MD) Simulations | A computer simulation method for analyzing the physical movements of atoms and molecules. | Studying the conformational flexibility and dynamic interactions of piperazine-based ligands within a protein binding site. |

| Pharmacophore Modeling | Identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. | Designing new piperazine scaffolds that retain the key pharmacophoric features required for a specific biological target. |

Q & A

Q. How do steric/electronic effects of Boc and methyl groups influence reactivity?

- Methodology : The Boc group reduces amine nucleophilicity via steric shielding, favoring SN1 over SN2 pathways. The 3-methyl substituent induces chair-conformational rigidity in the piperazine ring, altering regioselectivity in alkylation reactions. Electrostatic potential maps (MEPs) show decreased electron density at the N-Boc site compared to unsubstituted piperazines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.